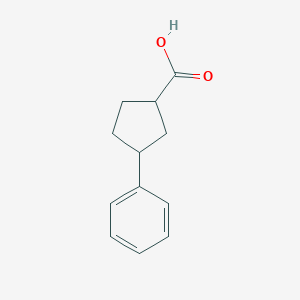

3-Phenylcyclopentanecarboxylic acid

Übersicht

Beschreibung

3-Phenylcyclopentanecarboxylic acid is an organic compound with the chemical formula C12H14O2. It is a carboxylic acid derivative featuring a cyclopentane ring substituted with a phenyl group and a carboxyl group.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Phenylcyclopentancarbonsäure beinhaltet typischerweise die Reaktion von Cyclopentanon mit Phenylmagnesiumbromid, gefolgt von einer Oxidation. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Diethylether und Reagenzien wie Magnesium und Brombenzol. Der letzte Oxidationsschritt kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden .

Industrielle Produktionsverfahren: Die industrielle Produktion von 3-Phenylcyclopentancarbonsäure kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess wird auf Ausbeute und Reinheit optimiert und beinhaltet oft fortschrittliche Techniken wie kontinuierliche Strömungsreaktoren und automatisierte Systeme, um eine konstante Produktionsqualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Phenylcyclopentancarbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Carboxylgruppe kann weiter oxidiert werden, um entsprechende Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder andere reduzierte Formen zu bilden.

Substitution: Die Phenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Halogene, Nitrierungsmittel, Sulfonierungsmittel.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Phenylcyclopentanon-Derivaten.

Reduktion: Bildung von Phenylcyclopentanol.

Substitution: Bildung von halogenierten, nitrierten oder sulfonierten Derivaten.

Wissenschaftliche Forschungsanwendungen

3-Phenylcyclopentancarbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendet als Zwischenprodukt bei der Synthese komplexer organischer Moleküle.

Biologie: Untersucht wegen seiner potentiellen biologischen Aktivität und Interaktion mit Biomolekülen.

Medizin: Untersucht wegen seiner potentiellen therapeutischen Eigenschaften, darunter entzündungshemmende und analgetische Wirkungen.

Industrie: Wird bei der Produktion von Spezialchemikalien und Materialien eingesetzt

Wirkmechanismus

Der Wirkungsmechanismus von 3-Phenylcyclopentancarbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Es kann als Inhibitor oder Modulator bestimmter Enzyme oder Rezeptoren wirken und biochemische Prozesse beeinflussen. Die genauen Wege und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren .

Ähnliche Verbindungen:

Cyclopentancarbonsäure: Fehlt die Phenylgruppe, wodurch sie weniger hydrophob und möglicherweise weniger aktiv in bestimmten Reaktionen ist.

Phenylessigsäure: Enthält eine Phenylgruppe, die an eine Essigsäureeinheit gebunden ist, und unterscheidet sich in der Ringstruktur.

Cyclohexancarbonsäure: weist einen sechsgliedrigen Ring anstelle eines fünfgliedrigen Cyclopentanrings auf.

Einzigartigkeit: 3-Phenylcyclopentancarbonsäure ist aufgrund der Kombination eines Cyclopentanrings und einer Phenylgruppe einzigartig, die ihr besondere chemische Eigenschaften und Reaktivität verleihen. Diese strukturelle Einzigartigkeit macht sie für bestimmte synthetische Anwendungen und Forschungsstudien wertvoll .

Vergleich Mit ähnlichen Verbindungen

Cyclopentanecarboxylic acid: Lacks the phenyl group, making it less hydrophobic and potentially less active in certain reactions.

Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety, differing in the ring structure.

Cyclohexanecarboxylic acid: Features a six-membered ring instead of a five-membered cyclopentane ring.

Uniqueness: 3-Phenylcyclopentanecarboxylic acid is unique due to its combination of a cyclopentane ring and a phenyl group, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific synthetic applications and research studies .

Eigenschaften

IUPAC Name |

3-phenylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOLSKRVZNXDNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80605012 | |

| Record name | 3-Phenylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91495-75-9 | |

| Record name | 3-Phenylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenylcyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,8-diazaspiro[3.5]nonan-9-one](/img/structure/B3058659.png)

![2-Chloro-6h-benzo[c]chromen-6-one](/img/structure/B3058668.png)

![[3,4'-Bipyridin]-5-amine, 6-methoxy-](/img/structure/B3058677.png)